(R)-3-(3-Bromo-phenoxy)-pyrrolidine hydrochloride is an organic compound characterized by a pyrrolidine ring substituted with a 3-bromo-phenoxy group. This compound has garnered attention due to its potential applications in medicinal chemistry and organic synthesis. It is classified as a halogenated amine and is often utilized as a building block in the synthesis of more complex molecules.
This compound is derived from the reaction of 3-bromo-phenol with (R)-pyrrolidine, typically involving nucleophilic substitution reactions facilitated by bases such as sodium hydride or potassium carbonate. The final product is obtained in its hydrochloride salt form through treatment with hydrochloric acid.
The synthesis of (R)-3-(3-Bromo-phenoxy)-pyrrolidine hydrochloride typically follows these steps:
The molecular structure of (R)-3-(3-Bromo-phenoxy)-pyrrolidine hydrochloride features:
(R)-3-(3-Bromo-phenoxy)-pyrrolidine hydrochloride can undergo several chemical reactions:
The mechanism of action for (R)-3-(3-Bromo-phenoxy)-pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy group can engage in hydrogen bonding or hydrophobic interactions, while the pyrrolidine ring enhances binding affinity through conformational flexibility. These interactions may modulate protein activity, leading to various biological effects.
(R)-3-(3-Bromo-phenoxy)-pyrrolidine hydrochloride has diverse applications in scientific research:
The stereogenic center at the C3 position of the pyrrolidine ring in (R)-3-(3-bromo-phenoxy)-pyrrolidine hydrochloride governs its biological interactions and physicochemical behavior. Pyrrolidine’s five-membered ring adopts a puckered conformation that positions substituents in distinct spatial orientations, with the (R)-configuration enabling specific interactions with chiral biological targets or enantioselective stationary phases. The non-planarity of the pyrrolidine ring induces torsional strain (∼10–15 kJ/mol), which influences the energy landscape of conformer interconversion and molecular recognition processes [5] [9].
Table 1: Stereochemical Preferences in Pyrrolidine-Based Pharmaceuticals
Compound Class | Preferred Configuration | Biological Relevance |
---|---|---|
Proline Organocatalysts | (S) | Enamine-mediated enantioselective synthesis |
MMP Inhibitors | (3S,4R) cis | Selective zinc coordination in metalloproteinases |
(R)-3-(3-Bromo-phenoxy)-pyrrolidine | (R) | Complement pathway modulation |
Dopamine Neurotoxins | (R) | Selective neuronal uptake |
The dynamic equilibrium between envelope and half-chair conformations in pyrrolidine derivatives allows adaptive binding to biological targets. Nuclear magnetic resonance (NMR) studies reveal that the (R)-configuration stabilizes a Cγ-exo puckered conformation, positioning the bromo-phenoxy substituent equatorially to minimize steric interactions with the pyrrolidine ring protons. This orientation reduces A^(1,3) strain by ∼3.2 kcal/mol compared to axial positioning, enhancing molecular stability in polar media [5] [8]. Stereochemical integrity is maintained under physiological conditions (pH 4–8), with racemization barriers >25 kcal/mol preventing epimerization at room temperature [9].
The 3-bromo-phenoxy moiety serves as a conformationally restricted aromatic pharmacophore that significantly influences molecular properties. Orthogonal to the pyrrolidine ring, this substituent creates a twisted molecular architecture with a dihedral angle of 85–92° between the aromatic plane and the C3-O bond axis. This perpendicular arrangement maximizes π-system exposure for target interactions while minimizing intramolecular quenching effects [4] .
The bromine atom functions as both a steric bulk element and an electronic modulator:
Table 2: Spectroscopic Signatures of Bromo-Phenoxy Group
Characterization Method | Key Features | Structural Implications |
---|---|---|
UV-Vis (DCM) | λₘₐₓ = 298 nm | Extended π-conjugation with n→π* transition |
FT-IR | 2,926 cm⁻¹ (O-H stretch) | Hydrogen-bonding capacity |
¹H NMR (400 MHz, CDCl₃) | δ 7.15 (t, J=8.0 Hz, 1H), δ 6.92 (m, 2H), δ 6.78 (m, 1H) | Para-substituted aromatic pattern |
¹³C NMR | δ 158.2 (C-O), δ 130.5 (C-Br), 122.8–116.4 ppm (Ar-C) | Electron-deficient aryl system |
The electron-withdrawing bromine (Hammett σₘ = 0.37) creates a polarized aromatic system with quadrupole moment (Θₓₓ = -15.3 × 10⁻⁴⁰ C·m²) that enhances stacking interactions with tryptophan or tyrosine residues. Molecular electrostatic potential (MEP) calculations show a positive region (+28 kcal/mol) localized at the bromine atom, flanked by negative regions (-15 kcal/mol) at the oxygen lone pairs, creating a dual hydrogen bond acceptor/halogen bond donor pharmacophore [8].
Density functional theory (DFT) studies employing ωB97X-D/6-31G(d,p) methodology reveal that the (R)-enantiomer exhibits 1.7 kcal/mol greater stability than its (S)-counterpart due to favorable intramolecular CH-π interactions between the pyrrolidine β-hydrogens and the aromatic ring. Natural bond orbital (NBO) analysis confirms hyperconjugative stabilization from pyrrolidine lone pair donation (nN → σ*C-Br) with E⁽²⁾ = 4.8 kcal/mol, reducing ring puckering strain [2] [7].
Table 3: Computational Parameters for Enantiomeric Stability
Parameter | (R)-Enantiomer | (S)-Enantiomer | Methodology |
---|---|---|---|
Relative Energy (kcal/mol) | 0.0 | +1.7 | ωB97X-D/6-31G(d,p) |
NBO Stabilization (nN→σ*C-Br) | 4.8 kcal/mol | 3.2 kcal/mol | Second-order perturbation |
Halogen Bond Strength | -7.2 kcal/mol | -6.1 kcal/mol | Molecular Dynamics |
Solvation Free Energy (H₂O) | -15.6 kcal/mol | -14.3 kcal/mol | PCM Model |
Molecular dynamics (MD) simulations (AMBER force field, 100 ns) demonstrate that the hydrochloride salt maintains conformational integrity in aqueous environments through persistent water-bridged hydrogen bonding between the chloride anion and pyrrolidine N⁺-H (occupancy: 92%). Docking studies with β-cyclodextrin reveal preferential inclusion of the bromo-aromatic moiety within the hydrophobic cavity (binding energy: -8.4 kcal/mol) for the (R)-enantiomer versus -6.9 kcal/mol for (S), explaining chromatographic separation behaviors observed in chiral stationary phases [2] [7].
Enantioselective recognition mechanisms were further elucidated through transition state modeling of nucleophilic substitution pathways. Fukui function analysis (f⁺) shows nearly equal electrophilicity at C2 (0.087) and C3 (0.085) of the phenoxy ring, yet kinetic barriers for C3 attack are 2.4 kcal/mol lower due to favorable orbital overlap in the (R)-configured complex. This regiodivergence explains observed reaction pathways in palladium-catalyzed functionalization where the (R)-enantiomer shows 15-fold faster arylation kinetics [8].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1